molecular formula C10H8BrN3O B2363437 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine CAS No. 2090819-96-6

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine

Cat. No. B2363437
CAS RN: 2090819-96-6
M. Wt: 266.098
InChI Key: XDXWPUIFDBZOON-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine (5-BMP) is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative with a bromine atom attached to the nitrogen atom of the pyrimidine ring. 5-BMP is a versatile compound with a variety of properties that make it useful for a range of different applications, including synthesis, chemical reactions, and biological studies.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Natural Alkaloids : 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine derivatives have been used in the synthesis of natural alkaloids like variolin B and deoxyvariolin B. This involves selective and sequential palladium-mediated functionalization, demonstrating the compound's versatility in complex organic syntheses (Baeza et al., 2010).

  • Meldrum’s Acid Derivatives : In another study, derivatives of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine were used to create new routes to Meldrum’s acid derivatives. This shows its utility in diversifying pyrimidine chemistry (Kuhn et al., 2003).

Biological and Pharmacological Research

  • Antioxidant, Anti-inflammatory, and Analgesic Activities : Derivatives of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine have been studied for their biological activities, showing significant antioxidant, anti-inflammatory, and analgesic effects, demonstrating the compound's potential in pharmacological research (Adhikari et al., 2012).

  • Antiviral Activity : Another study explored the antiviral properties of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine derivatives. These compounds showed notable inhibitory activity against retroviruses, highlighting their potential in antiviral drug development (Hocková et al., 2003).

Chemical Characterization and Material Science

  • Spectroscopic and Optical Studies : The compound has been characterized spectroscopically, aiding in understanding its physical and chemical properties. Such studies are crucial for its application in material science and other fields (Vural & Kara, 2017).

  • Application in Organic Light-Emitting Diodes (OLEDs) : Derivatives of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine were used to create heteroleptic Ir(III) metal complexes for use in OLEDs, demonstrating its potential in advanced electronic and photonic applications (Chang et al., 2013).

properties

IUPAC Name

5-bromo-2-(pyridin-4-ylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWPUIFDBZOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine

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